2-{[1-(1,3-Thiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(1,3-Thiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a heterocyclic compound that features a combination of thiazole, piperidine, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1,3-Thiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and dihaloalkanes.
Coupling Reactions: The thiazole and piperidine rings are coupled using a suitable linker, often through nucleophilic substitution reactions.
Methoxylation: The methoxy group is introduced via nucleophilic substitution, typically using methanol and a base.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate the substitution on the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the thiazole ring, converting it to dihydrothiazole derivatives.
Substitution: The compound can undergo various substitution reactions, especially at the pyridine and thiazole rings, where halogen atoms or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide or chlorinating agents like thionyl chloride are commonly employed.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated derivatives of the pyridine and thiazole rings.
Scientific Research Applications
2-{[1-(1,3-Thiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Industrial Applications: The compound is explored for its use in the synthesis of more complex molecules and as an intermediate in the production of other pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[1-(1,3-Thiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiazole and piperidine rings contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
- 2-{[1-(1,3-Oxazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2-{[1-(1,3-Thiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and interactions with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3OS/c16-15(17,18)12-2-1-3-13(20-12)22-10-11-4-7-21(8-5-11)14-19-6-9-23-14/h1-3,6,9,11H,4-5,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTKCKXUMMMKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.